molecular formula C14H22N2OS B13835837 Benzamide, N-(2-dimethylaminoethyl)-p-isopropoxythio- CAS No. 32412-03-6

Benzamide, N-(2-dimethylaminoethyl)-p-isopropoxythio-

Cat. No.: B13835837
CAS No.: 32412-03-6
M. Wt: 266.40 g/mol
InChI Key: SJOWXANUFZIHGY-UHFFFAOYSA-N
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Description

Benzamide, N-(2-dimethylaminoethyl)-p-isopropoxythio- is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2-dimethylaminoethyl)-p-isopropoxythio- typically involves the reaction of 2-(4-methyl/methoxy-phenoxymethyl)benzoyl chloride with N-(2-dimethylaminoethyl)-(un)substituted anilines. The resulting benzamides are then treated with ethereal hydrochloric acid to obtain the corresponding hydrochlorides . The reaction conditions often include the use of solvents such as ether and the application of specific temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher efficiency and yield. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-dimethylaminoethyl)-p-isopropoxythio- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted benzamides with different functional groups.

Scientific Research Applications

Benzamide, N-(2-dimethylaminoethyl)-p-isopropoxythio- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzamide, N-(2-dimethylaminoethyl)-p-isopropoxythio- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-(2-dimethylaminoethyl)-p-isopropoxythio- is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

32412-03-6

Molecular Formula

C14H22N2OS

Molecular Weight

266.40 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide

InChI

InChI=1S/C14H22N2OS/c1-11(2)17-13-7-5-12(6-8-13)14(18)15-9-10-16(3)4/h5-8,11H,9-10H2,1-4H3,(H,15,18)

InChI Key

SJOWXANUFZIHGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=S)NCCN(C)C

Origin of Product

United States

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